molecular formula C17H21N3O5S2 B4781258 N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

Cat. No.: B4781258
M. Wt: 411.5 g/mol
InChI Key: URWXQDRNJPZGKD-UHFFFAOYSA-N
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Description

N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide is a compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties

Properties

IUPAC Name

N-(4-sulfamoylphenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5S2/c1-11-8-12(2)17(13(3)9-11)27(24,25)19-10-16(21)20-14-4-6-15(7-5-14)26(18,22)23/h4-9,19H,10H2,1-3H3,(H,20,21)(H2,18,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWXQDRNJPZGKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide typically involves the reaction of 4-aminobenzenesulfonamide with 2,4,6-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Chemical Reactions Analysis

N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Due to its sulfonamide structure, it has been investigated for its antibacterial and antiviral properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide involves the inhibition of specific enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to the disruption of folic acid synthesis in bacteria .

Comparison with Similar Compounds

N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide can be compared with other sulfonamide compounds such as:

    Sulfamethoxazole: Commonly used as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections.

    Sulfacetamide: Applied in the treatment of skin infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide
Reactant of Route 2
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N-(4-sulfamoylphenyl)-N~2~-[(2,4,6-trimethylphenyl)sulfonyl]glycinamide

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